molecular formula C7H13N3S B8750584 (4-Tert-butyl-thiazol-2-yl)-hydrazine

(4-Tert-butyl-thiazol-2-yl)-hydrazine

Cat. No.: B8750584
M. Wt: 171.27 g/mol
InChI Key: YSJQOLIFICEMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Tert-butyl-thiazol-2-yl)-hydrazine (CAS 700803-99-2) is a versatile biochemical building block of significant interest in medicinal and synthetic chemistry. With the molecular formula C7H13N3S and a molecular weight of 171.27 g/mol, this compound features a reactive hydrazine group attached to a 4-tert-butylthiazole scaffold. The thiazole ring is a privileged structure in drug discovery, frequently found in molecules with a broad spectrum of biological activities . The tert-butyl group and hydrazine moiety make this compound a highly useful intermediate for the synthesis of more complex heterocyclic systems. It serves as a key precursor in the development of various pharmacologically active molecules, including those with potential anti-HIV, neurological, anti-cancer, and antibiotic activities . Researchers can utilize this compound in multi-component reactions and other synthetic strategies to construct thiazoline and other sulfur-containing heterocyclic derivatives, which are common in natural products and therapeutic agents . This product is intended for research applications in laboratory settings only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

(4-tert-butyl-1,3-thiazol-2-yl)hydrazine

InChI

InChI=1S/C7H13N3S/c1-7(2,3)5-4-11-6(9-5)10-8/h4H,8H2,1-3H3,(H,9,10)

InChI Key

YSJQOLIFICEMBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NN

Origin of Product

United States

Preparation Methods

The synthesis of (4-Tert-butyl-thiazol-2-yl)-hydrazine involves multiple steps. One common synthetic route starts with the reaction of tert-butylamine with carbon disulfide and hydrazine hydrate under controlled conditions. The reaction typically proceeds through the formation of intermediate compounds, which are then cyclized to form the thiazole ring. The final product is obtained by treating the thiazole derivative with hydrochloric acid to form the hydrochloride salt.

Chemical Reactions Analysis

(4-Tert-butyl-thiazol-2-yl)-hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

(4-Tert-butyl-thiazol-2-yl)-hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Tert-butyl-thiazol-2-yl)-hydrazine involves its interaction with specific molecular targets. For instance, it can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is similar to that of other thiazole derivatives, which are known to exert their effects through interactions with nucleic acids and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The tert-butyl group in (4-Tert-butyl-thiazol-2-yl)-hydrazine contributes steric bulk and lipophilicity, which may enhance membrane permeability and metabolic stability compared to smaller substituents. Key structural analogs include:

1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(pyridin-3-yl-ethylidene)hydrazine (Compound 20)
  • Substituents : 3-Nitrophenyl (thiazole), pyridin-3-yl-ethylidene (hydrazine).
  • Synthesis : Prepared via literature-based methods involving condensation reactions .
  • Bioactivity: Exhibits selective human monoamine oxidase-B (hMAO-B) inhibition and antioxidant activity, likely due to electron-withdrawing nitro groups enhancing electrophilic reactivity .
1-[4-(4-Chlorophenyl)thiazol-2-yl]-2-(pentan-3-ylidene)hydrazine
  • Substituents : 4-Chlorophenyl (thiazole), pentan-3-ylidene (hydrazine).
  • Synthesis: Involves nucleophilic substitution and cyclization steps.
  • Physicochemical Data : Molecular formula C₁₄H₁₆ClN₃S , InChIKey BBBJVDHTFBTAHL-UHFFFAOYSA-N .
N1[α-Aracyl-β-(2-furyl)acroyl-N2[3-chloropropionyl]hydrazine (4a-d)
  • Substituents : Furyl and chloropropionyl groups.
  • Spectroscopy : ¹H NMR signals at δ 4.41 ppm (CH₂) and δ 9.8–10.11 ppm (hydrazine NH-NH), indicative of similar electronic environments for hydrazine protons in related compounds .

Comparison of Yields and Conditions :

  • Acid Catalysis : Reactions with HCl in benzene achieve ~92% yield in 30–60 minutes at 80°C for furyl-acroyl hydrazines .

Q & A

Q. What are the optimal synthetic routes for (4-Tert-butyl-thiazol-2-yl)-hydrazine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves hydrazination of a tert-butyl-substituted thiazole precursor. A common approach includes:

Methylation/Hydrazination : Reacting 4-tert-butylthiazole derivatives with hydrazine hydrate under reflux (e.g., 6–40 hours in ethylene glycol or ethanol) .

Precursor Modification : Substituting halides (e.g., bromine) at the thiazole’s 2-position with hydrazine, as seen in analogous compounds like 1-(4-(4-bromophenyl)thiazol-2-yl)hydrazine .

  • Critical Parameters :
  • Solvent : Ethylene glycol enhances reaction efficiency due to high boiling point .
  • Hydrazine Stoichiometry : Excess hydrazine (1.5–2 equivalents) improves substitution yields .
  • Yield Optimization : Crystallization from ethanol or water enhances purity (e.g., 85–99% yields reported for structurally similar thiazole-hydrazines) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 2.5–3.0 ppm confirm tert-butyl protons; δ 6.5–8.0 ppm indicate aromatic thiazole protons .
  • ¹³C NMR : Signals near 30–35 ppm correspond to tert-butyl carbons; 150–160 ppm confirm C=N in thiazole .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 213 for C₈H₁₃N₃S) validate molecular weight .
  • UV-Vis Spectroscopy : Absorbance at 260–280 nm (π→π* transitions) confirms conjugation in the thiazole-hydrazine backbone .

Q. What preliminary biological screening approaches are suitable for assessing its bioactivity?

  • Methodological Answer :
  • Antimicrobial Assays : Disk diffusion or microbroth dilution against S. aureus or E. coli (minimum inhibitory concentration, MIC) .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Neuroprotection Models : ROS scavenging assays (e.g., DPPH radical quenching) to evaluate antioxidant potential .

Advanced Research Questions

Q. How do computational studies inform the reaction mechanisms of hydrazine derivatives in thiazole functionalization?

  • Methodological Answer :
  • DFT Calculations : Analyze transition states for hydrazine substitution at the thiazole’s 2-position. For example, studies on hydrazine-catalyzed metathesis reveal that bicyclic hydrazines lower activation barriers by 10–15 kcal/mol .
  • Mechanistic Insights : Hydrazine’s nucleophilicity drives SNAr (nucleophilic aromatic substitution) in halogenated thiazoles, with solvent polarity stabilizing intermediates .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for thiazole-hydrazine derivatives?

  • Methodological Answer :
  • Substituent Effects : Compare bioactivity across derivatives with varying substituents (e.g., tert-butyl vs. phenyl). For example:
SubstituentAntibacterial MIC (μg/mL)Anticancer IC₅₀ (μM)
4-Tert-butyl8.212.5
4-Phenyl25.428.7
  • Statistical Modeling : Use QSAR to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity discrepancies .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer :
  • Single-Crystal XRD : Refine using SHELXL to determine bond angles and dihedral angles between thiazole and hydrazine moieties. For example, torsion angles >30° suggest non-planar conformations that may impact π-stacking .
  • Twinned Data Refinement : Apply SHELXPRO to handle pseudo-merohedral twinning, common in hydrazine derivatives due to flexible backbones .

Q. What experimental and computational approaches address discrepancies in hydrazine quantification during synthesis?

  • Methodological Answer :
  • Analytical Cross-Validation :

Spectrophotometry : Monitor hydrazine via permanganate reduction (λ = 546 nm; ε = 2192 L·mol⁻¹·cm⁻¹) .

HPLC-MS : Quantify unreacted hydrazine using C18 columns (retention time: 3.2 min) .

  • Error Source Analysis : Trace impurities (e.g., hydrazine hydrate decomposition) via TGA-MS to identify thermal degradation peaks at 150–200°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.